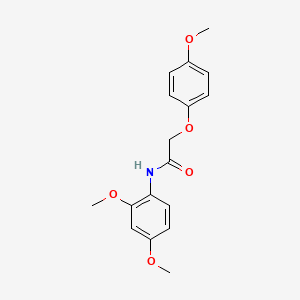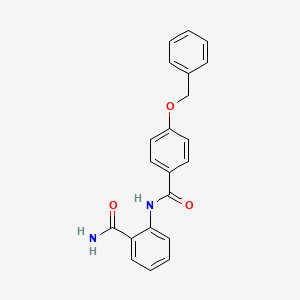![molecular formula C13H7BrClN3O B5798398 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a bromine and chlorine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 5-bromo-2-chlorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens on the phenyl ring.
Applications De Recherche Scientifique
3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity to its targets through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzene
- 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]thiophene
Uniqueness
Compared to similar compounds, 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the pyridine ring, which can enhance its solubility and bioavailability. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization in drug development.
Propriétés
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O/c14-9-3-4-11(15)10(6-9)13-17-12(18-19-13)8-2-1-5-16-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVXETLTSWVSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5798329.png)
![2-chloro-5-[5-[(E)-[(4-iodophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5798343.png)

![N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE](/img/structure/B5798357.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)

![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)

